Sodium hexametaphosphate, tech., AldrichCPR

説明

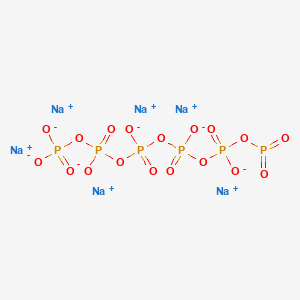

Sodium hexametaphosphate (SHMP), a polyphosphate with the chemical formula (NaPO₃)₆, is a versatile inorganic compound widely used in industrial and research applications. The AldrichCPR line by Sigma-Aldrich offers technical-grade SHMP (65–70% P₂O₅ basis) and higher-purity crystalline forms (+200 mesh, 96%) . SHMP’s ability to sequester metal ions, disperse particles, and act as a buffering agent makes it critical in diverse sectors:

- Food Industry: As an emulsifier in processed cheeses to stabilize fat globules and modify rheology .

- Construction: As a superplasticizer in cement to reduce water content while maintaining workability .

- Soil Stabilization: Combined with lime and bottom ash to enhance geotechnical properties of expansive soils .

- Nanotechnology: Synthesizing chlorhexidine hexametaphosphate nanoparticles for controlled drug delivery .

Users must independently verify purity and suitability for specific applications .

特性

分子式 |

Na6O18P6 |

|---|---|

分子量 |

611.77 g/mol |

InChI |

InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)14-21(6,7)16-23(10,11)18-24(12,13)17-22(8,9)15-20(3,4)5/h;;;;;;(H,6,7)(H,8,9)(H,10,11)(H,12,13)(H2,3,4,5)/q6*+1;/p-6 |

InChIキー |

INSNVPUOJJTBAL-UHFFFAOYSA-H |

正規SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Process Parameters

The sodium chloride method replaces costly sodium carbonate with NaCl, reducing raw material expenses. As detailed in patent CN101462711A, the reaction follows:

Key Steps :

-

Mixing : NaCl and 85% phosphoric acid are combined in a 1:1 molar ratio.

-

Polymerization : Heated to 650–700°C for ≥30 minutes to eliminate HCl.

-

Quenching : Rapid cooling forms a glassy SHMP product.

Performance Data :

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reaction Time (hr) | 0.5 | 1.0 | 2.0 |

| P₂O₅ Content (%) | 67.7 | 68.1 | 68.3 |

Prolonged polymerization enhances P₂O₅ yield marginally, suggesting optimal conditions at 1–2 hours.

Advantages and Limitations

-

Purity Constraints : Residual chloride may necessitate post-treatment for high-grade applications.

Monosodium Orthophosphate Dehydration

Traditional Industrial Synthesis

Vinipul Inorganics outlines SHMP production via monosodium phosphate (NaH₂PO₄) dehydration:

-

Neutralization : H₃PO₄ reacts with NaOH to form NaH₂PO₄.

-

Dehydration : Heating NaH₂PO₄ beyond 620°C induces polymerization.

-

Quenching : Rapid cooling stabilizes the metaphosphate structure.

Critical Parameters :

Economic and Technical Trade-offs

-

Higher Purity : Suitable for food/pharma grades but requires premium reactants.

-

Energy Intensity : Prolonged high-temperature processing increases costs.

Wet-Process Phosphoric Acid Ammoniation

Impurity Mitigation Strategy

Patent CN101121507A addresses impurities in wet-process H₃PO₄ (e.g., Fe, Al, Mg) via ammoniation:

-

Neutralization : Wet-process H₃PO₄ (≥18% P₂O₅) reacts with NaOH/Na₂CO₃.

-

Ammoniation : NH₃ forms NaH₂PO₄·NH₃ complexes, enlarging crystal size for easier filtration.

-

Crystallization & Polymerization : Heating to 200–250°C removes NH₃, yielding SHMP.

Reaction Efficiency :

| Step | Impurity Reduction (%) |

|---|---|

| Filtration | SO₄²⁻: ≤0.05 |

| Washing | Fe₂O₃: ≤0.01 |

This method achieves 68–69% P₂O₅, rivaling thermal-process SHMP.

AldrichCPR Technical-Grade Synthesis

Methodological Alignment

Sigma-Aldrich’s tech-grade SHMP likely optimizes cost and functionality:

-

Probable Method : Sodium chloride or wet-process routes due to scalability.

-

Quality Control : Post-synthesis washing reduces Cl⁻/NH₄⁺ residuals.

化学反応の分析

Types of Reactions: Sodium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and chelation. It can hydrolyze into sodium trimetaphosphate or sodium orthophosphate when exposed to water-based solutions .

Common Reagents and Conditions:

Hydrolysis: In the presence of water, sodium hexametaphosphate can hydrolyze under acidic or basic conditions.

Complexation: It forms complexes with metal ions, which is useful in water treatment and other applications.

Chelation: Sodium hexametaphosphate acts as a chelating agent, binding to metal ions and preventing their precipitation.

Major Products Formed:

- Sodium trimetaphosphate

- Sodium orthophosphate

科学的研究の応用

Food Industry Applications

Sodium hexametaphosphate is widely utilized in the food industry due to its properties as a texturizing agent , emulsifier , and stabilizer . It is recognized as a safe additive (E452i) and is commonly found in:

- Canned Foods : Acts as a preservative and helps retain moisture.

- Dairy Products : Improves texture and prevents crystallization.

- Fruit Juice Drinks : Enhances flavor stability and shelf life.

- Meat Products : Used in mixtures with other phosphates to improve water retention and tenderness in products like ham and sausage .

Table 1: Food Industry Applications of Sodium Hexametaphosphate

| Application | Function |

|---|---|

| Canned Foods | Preservative, moisture retention |

| Dairy Products | Texture improvement, prevents crystallization |

| Fruit Juices | Flavor stability |

| Meat Products | Water retention, tenderness enhancement |

Water Treatment

In water treatment, sodium hexametaphosphate serves as a sequestrant , helping to soften water by binding calcium and magnesium ions, thus preventing scale formation. Its applications include:

- Boiler Water Treatment : Reduces hardness in industrial boiler systems.

- Cooling Towers : Acts as a corrosion inhibitor and dispersing agent to maintain water quality .

Dental Care

Recent studies have revealed the potential of sodium hexametaphosphate in dental applications, particularly for its effects on biofilms associated with oral health:

- Biofilm Control : Research indicates that sodium hexametaphosphate can influence the pH and inorganic composition of biofilms formed by Streptococcus mutans and Candida albicans, potentially aiding in caries prevention when used alongside fluoride .

Table 2: Dental Applications of Sodium Hexametaphosphate

| Application | Function |

|---|---|

| Toothpaste | Active ingredient for anti-staining |

| Whitening Products | Enhances whitening effects |

| Biofilm Management | Affects pH and composition of oral biofilms |

Industrial Applications

Sodium hexametaphosphate is employed in various industrial processes due to its multifunctional properties:

- Paints and Coatings : Acts as a dispersing agent that enhances pigment stability and improves protective properties.

- Detergents : Incorporated into formulations for its anti-staining capabilities.

- Paper Manufacturing : Facilitates the production of thin films that enhance product quality .

Table 3: Industrial Applications of Sodium Hexametaphosphate

| Application | Function |

|---|---|

| Paints and Coatings | Dispersing agent for pigments |

| Detergents | Anti-staining agent |

| Paper Manufacturing | Aids in thin film production |

Case Study 1: Biofilm Management

A study investigated the effects of sodium hexametaphosphate on dual-species biofilms of Streptococcus mutans and Candida albicans. Results showed that treatments with sodium hexametaphosphate significantly increased fluoride levels while decreasing phosphorus levels in the biofilm fluid, suggesting its potential role in enhancing fluoride efficacy against caries .

Case Study 2: Water Softening

In industrial settings, sodium hexametaphosphate has been successfully used to treat boiler water with high calcium levels. By binding calcium ions, it effectively reduces scaling, thereby improving operational efficiency and extending equipment lifespan .

作用機序

Sodium hexametaphosphate is often compared with other sodium polyphosphates, such as trisodium phosphate, tetrasodium pyrophosphate, and pentasodium triphosphate. While all these compounds share the ability to sequester metal ions, sodium hexametaphosphate is unique due to its polymeric structure, which provides enhanced chelating properties and solubility in water .

類似化合物との比較

Table 1: Comparison of SHMP with Other Emulsifying Salts in Cheese Spreads

| Property | SHMP | Sodium Citrate (TSC) | STPP | TSPP |

|---|---|---|---|---|

| Fat Globule Size | Smallest (~1.5 µm) | Larger (~3.0 µm) | Variable (~2–4 µm) | Variable (~2–4 µm) |

| Protein Network | Highly structured | Dispersed | Moderate structure | Moderate structure |

| Rheological Behavior | Weak gel | Concentrated solution | Intermediate | Intermediate |

| Phase Angle (δ) | Lowest (~15°) | Highest (~45°) | ~25° | ~30° |

SHMP’s superior emulsification and gel-forming properties make it ideal for cheeses requiring fine texture and stability, whereas TSC is better suited for liquid-like spreads .

Table 2: SHMP vs. Organic Superplasticizers in Cement

| Property | SHMP | Naphthalene Sulfonate (NSF) | Lignosulfonate (LS) |

|---|---|---|---|

| Adsorption Mechanism | Electrostatic | Steric hindrance | Steric hindrance |

| ζ-Potential (mV) | -25 to -30 | -15 to -20 | -10 to -15 |

| Water Reduction (%) | 20–25 | 25–30 | 15–20 |

| Cost | Low | Moderate | Low |

SHMP’s inorganic nature provides cost advantages and effective dispersion via charge modification, while NSF and LS rely on polymeric adsorption for higher water reduction .

Soil Stabilization Additives

SHMP’s performance is compared to traditional stabilizers like cement and lime (Table 3).

Table 3: SHMP-Based Stabilizers vs. Conventional Additives

| Additive Combination | Strength Increase (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| SHMP + Lime + Bottom Ash | 35–40 | High | Low (recycles waste) |

| Cement (5%) | 30–35 | Moderate | High (CO₂ emissions) |

| Lime Alone | 15–20 | Low | Moderate |

SHMP-lime-ash blends improve soil stiffness and reduce shrinkage more effectively than cement or lime alone, though long-term durability requires further study .

Technical-Grade vs. High-Purity SHMP

AldrichCPR supplies SHMP in two forms:

- Technical Grade (65–70% P₂O₅) : Cost-effective for large-scale industrial uses (e.g., soil stabilization, cement).

- Crystalline Grade (96% purity): Suitable for precision applications like nanoparticle synthesis and food additives .

生物活性

Sodium hexametaphosphate (SHMP), a polymer of inorganic phosphates, has garnered attention for its biological activities, particularly in mammalian cells. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Sodium hexametaphosphate is represented by the formula and is classified as an inorganic phosphate polymer. Its structure consists of a chain of phosphate units, which can influence various biochemical processes in living organisms .

Calcium Signaling Induction

Recent studies have identified SHMP as a significant inducer of calcium signaling in mouse oocytes. When cultured in an SHMP-containing medium, these oocytes exhibited increased intracellular calcium levels, leading to the formation of pronuclei and subsequent embryonic development without sperm co-incubation. This suggests that SHMP can initiate calcium oscillations crucial for cellular signaling and developmental processes .

Case Studies

-

Calcium Rise in Oocytes

A study demonstrated that SHMP-treated mouse oocytes frequently formed two-cell embryos due to elevated cytoplasmic calcium concentrations. This finding indicates that SHMP may play a role in female reproductive biology by enhancing calcium signaling necessary for fertilization and early embryonic development . -

Aggregation Behavior of Proteins

Another investigation examined the effect of SHMP on the aggregation behavior of α-lactalbumin (α-LA). It was found that SHMP concentrations as low as 0.07 mM could induce amyloid-like aggregates, suggesting that SHMP can influence protein folding and aggregation dynamics . -

Interaction with Fluoride

A study on the effects of SHMP combined with fluoride on oral bacteria revealed that SHMP could alter pH levels and ionic activities in biofilms formed by Streptococcus mutans. The presence of SHMP enhanced the formation of calcium fluoride complexes, which are essential for dental health .

Table 1: Effects of SHMP on Protein Aggregation

| Concentration (mM) | ThT Signal Intensity | Observations |

|---|---|---|

| 0.01 | Baseline | No aggregation observed |

| 0.07 | Increased | Amyloid-like aggregates formed |

| 0.2 | Higher | Significant aggregation noted |

| 1.0 | Consistent | Stable aggregation dynamics |

Table 2: Calcium Concentration in SHMP-Treated Oocytes

| Treatment Group | Calcium Concentration (µM) | Development Outcome |

|---|---|---|

| Control | 50 | No development |

| SHMP Treatment | 120 | Frequent two-cell embryos |

Q & A

Q. How should researchers design controls to distinguish between Sodium Hexametaphosphate-specific effects and general ionic strength effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。